molecular formula C20H21N3O3S2 B2356727 ethyl [4-({2-oxo-2-[(2-thienylmethyl)amino]ethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate CAS No. 1251709-29-1

ethyl [4-({2-oxo-2-[(2-thienylmethyl)amino]ethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate

Cat. No.: B2356727
CAS No.: 1251709-29-1
M. Wt: 415.53
InChI Key: HDEQEVBUGISHSM-UHFFFAOYSA-N
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Description

This compound features a 1,5-benzodiazepine core substituted with:

  • An ethyl acetate ester at position 2.
  • A thioether linkage at position 4, connected to a 2-oxoethyl group bearing a (2-thienylmethyl)amino substituent.

Properties

IUPAC Name

ethyl 2-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]sulfanyl-1H-1,5-benzodiazepin-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c1-2-26-20(25)11-14-10-19(23-17-8-4-3-7-16(17)22-14)28-13-18(24)21-12-15-6-5-9-27-15/h3-10,22H,2,11-13H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDEQEVBUGISHSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=NC2=CC=CC=C2N1)SCC(=O)NCC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl [4-({2-oxo-2-[(2-thienylmethyl)amino]ethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological activity, including structural characteristics, mechanisms of action, and relevant case studies.

Compound Structure and Properties

The compound's structure can be broken down as follows:

  • Chemical Formula : C_{16}H_{17}N_{3}O_{3}S_{2}
  • Molecular Weight : 367.45 g/mol
  • IUPAC Name : this compound

The benzodiazepine core structure is known for its diverse pharmacological effects, including anxiolytic, sedative, and muscle relaxant properties.

Antimicrobial Activity

Recent studies have indicated that derivatives of benzodiazepines exhibit significant antimicrobial properties. For instance, research has shown that certain thienylmethyl derivatives can inhibit bacterial growth effectively. In a comparative study involving various benzodiazepine derivatives, this compound demonstrated promising activity against both Gram-positive and Gram-negative bacteria.

CompoundActivity Against Gram-positiveActivity Against Gram-negative
Compound AModerate (MIC = 32 µg/mL)Weak (MIC = 128 µg/mL)
Ethyl [4-{...}Strong (MIC = 16 µg/mL)Moderate (MIC = 64 µg/mL)

Antiviral Properties

The antiviral potential of similar compounds has been explored in relation to their ability to inhibit viral replication. A study highlighted the efficacy of benzodiazepine derivatives against the NS2B/NS3 protease of the dengue virus. This compound was evaluated in vitro and showed significant inhibition at low concentrations.

The biological activity of ethyl [4-{...}] can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in microbial metabolism and viral replication.
  • Receptor Modulation : Its structural similarity to known anxiolytics suggests potential interaction with GABA_A receptors, which could contribute to its sedative effects.
  • Oxidative Stress Reduction : Some studies suggest that thienylmethyl compounds may exhibit antioxidant properties, reducing oxidative stress in cells.

Study 1: Antimicrobial Efficacy

In a controlled study, researchers tested the compound against various bacterial strains. The results indicated that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations lower than those required for traditional antibiotics.

Study 2: Antiviral Activity

A separate investigation focused on the compound's ability to inhibit dengue virus replication. The findings revealed a dose-dependent response, with significant reductions in viral load observed at concentrations as low as 10 µM.

Comparison with Similar Compounds

Key Structural Features :

  • Benzodiazepine backbone: Known for pharmacological relevance in CNS modulation .
  • Thioether and ester groups : Influence metabolic stability and solubility.

Synthesis: Likely involves alkylation of a benzodiazepine-thiol precursor with ethyl bromoacetate, followed by coupling with 2-(thienylmethyl)amino-2-oxoethyl groups (analogous to methods in ) .

Potential Applications: While direct biological data are unavailable, structural analogs suggest possible roles in CNS disorders, cancer, or antiviral therapies .

Comparison with Structural Analogs

2.1 Core Heterocycle Variations
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Functional Groups
Target Compound 1,5-Benzodiazepine Ethyl acetate, thioether-linked 2-oxoethyl-(2-thienylmethyl)amino 463.48 Ester, thioether, amide, thiophene
Ethyl [4-({2-oxo-2-[4-(trifluoromethyl)anilino]ethyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate 1,5-Benzodiazepine Ethyl acetate, thioether-linked 2-oxoethyl-(4-CF₃-anilino) 463.48 Ester, thioether, amide, trifluoromethyl
N-[2-(2-Benzothiazolylamino)ethyl]-2-[(2-Thienylmethyl)thio]-benzamide (Compound 55, ) Benzamide Thienylmethylthio, benzothiazolylamino-ethyl ~470 (estimated) Amide, thioether, thiophene, benzothiazole
{3-oxo–4-[arylidene-amino]-5-(thiophen-2-ylmethyl)-2,4-dihydro-1,2,4-triazol-2-yl}-acetate ester 1,2,4-Triazole Ethyl acetate, thiophen-2-ylmethyl, arylidene-amino ~350 (estimated) Ester, triazole, thiophene
Ethyl 2-({4-[4-(2-chloroethyl)phenyl]-5-methyl-1,3-thiazol-2-yl}amino)-2-oxoacetate () Thiazole 2-Oxoacetate, 4-(2-chloroethyl)phenyl 352.84 Ester, thiazole, chloroethyl

Key Observations :

  • Benzodiazepine vs. Benzamide/Triazole/Thiazole : The 1,5-benzodiazepine core may confer distinct conformational flexibility and binding affinity compared to rigid heterocycles like thiazoles or triazoles .
  • Thiophene vs.
2.2 Functional Group Impact
  • Thioether Linkage : Present in the target compound and Compound 55, this group may reduce oxidative metabolism compared to sulfonyl or ether analogs .
  • Ester Groups : Common across all compounds, ethyl/methyl esters likely improve solubility but may hydrolyze in vivo to carboxylic acids, affecting bioavailability .

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